![molecular formula C22H30ClF3N2O2 B2484203 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1215820-04-4](/img/structure/B2484203.png)
1-((1-Ethynylcyclohexyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Ethynylcyclohexyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H30ClF3N2O2 and its molecular weight is 446.94. The purity is usually 95%.
BenchChem offers high-quality 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Evaluation
A study by Kumar et al. (2017) focused on the synthesis of novel derivatives of piperazine, which included similar compounds to the one . These compounds were evaluated for antidepressant and antianxiety activities, indicating potential pharmacological applications in mental health treatment (J. Kumar et al., 2017).
Synthesis and Molecular Docking
Fathalla and Pazdera (2017) conducted a study on the synthesis of piperazine substituted quinolones, providing insights into the synthesis process and potential for creating structurally related compounds (Walid Fathalla & P. Pazdera, 2017).
Conformational and Binding Analysis
Xu et al. (2016) performed structural analysis and molecular docking of a similar arylpiperazine derivative. This research provides a foundation for understanding the binding mechanisms of such compounds, which could be relevant for the development of selective drugs (W. Xu et al., 2016).
Asymmetric Synthesis
Kulig, Nowicki, and Malawska (2007) detailed the asymmetric synthesis of enantiomers of a compound structurally related to the one . This study could inform methods for producing optically active forms of similar compounds (K. Kulig et al., 2007).
Antifungal Activity
Chai et al. (2011) synthesized and evaluated a series of related compounds for antifungal activity, showing potential application in treating fungal infections (Xiaoyun Chai et al., 2011).
Anti-Bone Cancer Activity
Lv et al. (2019) conducted research on a heterocyclic compound with structural similarities, investigating its anti-bone cancer activity and molecular docking, suggesting potential in cancer therapy (G. Lv et al., 2019).
Stability Studies
Gendugov et al. (2021) studied the stability of a related pharmaceutical substance under stressful conditions, providing insight into the stability and degradation patterns of similar compounds (T. Gendugov et al., 2021).
Propiedades
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3N2O2.ClH/c1-2-21(9-4-3-5-10-21)29-17-20(28)16-26-11-13-27(14-12-26)19-8-6-7-18(15-19)22(23,24)25;/h1,6-8,15,20,28H,3-5,9-14,16-17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKDBDPOMLLTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Ethynylcyclohexyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.